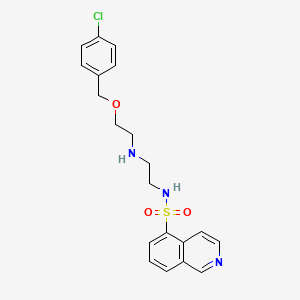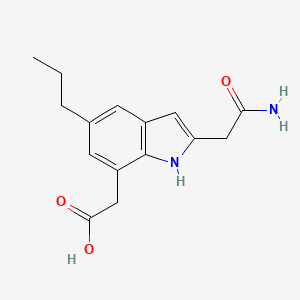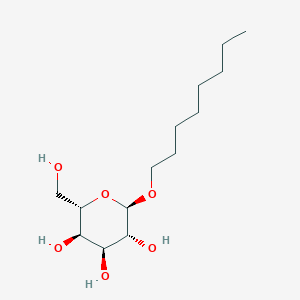![molecular formula C14H16N4O2S B10757155 3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide](/img/structure/B10757155.png)
3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide is a small molecule belonging to the class of organic compounds known as pyridinecarboxamides. These compounds contain a pyridine ring bearing a carboxamide group.
Métodos De Preparación
The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiazole ring, followed by the introduction of the pyridine and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability .
Análisis De Reacciones Químicas
3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Aplicaciones Científicas De Investigación
3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide involves its interaction with specific molecular targets. One known target is methionine aminopeptidase 1, an enzyme involved in protein processing. By inhibiting this enzyme, the compound can affect various cellular processes. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects .
Comparación Con Compuestos Similares
3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide can be compared with other pyridinecarboxamides and thiazole-containing compounds. Similar compounds include:
Pyridinecarboxamides: These compounds share the pyridine ring and carboxamide group but may have different substituents.
Thiazole-containing compounds: These compounds contain the thiazole ring and may have various functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H16N4O2S |
|---|---|
Peso molecular |
304.37 g/mol |
Nombre IUPAC |
3-(2,2-dimethylpropanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2S/c1-14(2,3)12(20)17-9-5-4-6-15-10(9)11(19)18-13-16-7-8-21-13/h4-8H,1-3H3,(H,17,20)(H,16,18,19) |
Clave InChI |
CAVCWRXFMNCBCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=C(N=CC=C1)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[(3E)-2'-Oxo-2',7'-dihydro-2,3'-biindol-3(7H)-ylidene]amino}oxy)acetic acid](/img/structure/B10757073.png)

![Dimethyl (1r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hepta-2,5-Diene-2,3-Dicarboxylate](/img/structure/B10757083.png)
![[[Cyclohexanesulfonyl-glycyl]-3[pyridin-4-YL-aminomethyl]alanyl]piperidine](/img/structure/B10757086.png)
![3-{[(4-Carboxy-2-hydroxyaniline]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B10757089.png)
![5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B10757097.png)

![N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide](/img/structure/B10757112.png)






